

Application of 4-(Azepan-2-ylmethyl)morpholine in anticancer research.

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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508

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Application of the Morpholine Scaffold in Anticancer Research

Introduction

While specific research on the anticancer applications of **4-(Azepan-2-ylmethyl)morpholine** is not publicly available, the morpholine ring is a well-established and privileged scaffold in medicinal chemistry and drug discovery, demonstrating significant potential in the development of novel anticancer agents.[1][2][3][4][5] The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently incorporated into molecular designs to improve pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2][5] This document provides an overview of the application of the morpholine scaffold in anticancer research, including quantitative data for various derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of various morpholine-containing compounds against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).



Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)	Reference
Morpholine- acetamide derivatives	Compound 1h	Ovarian cancer (ID8)	9.40	
Compound 1i	Ovarian cancer (ID8)	11.2	[6]	
Cisplatin (standard)	Ovarian cancer (ID8)	8.50	[6]	
2-Morpholino-4- anilinoquinolines	Compound 3c	Hepatocellular carcinoma (HepG2)	11.42	[7]
Compound 3d	Hepatocellular carcinoma (HepG2)	8.50	[7]	
Compound 3e	Hepatocellular carcinoma (HepG2)	12.76	[7]	
Morpholine based heterocycles	Compound 8	Lung carcinoma (A-549)	2.78 μg/mL	
Compound 4e	Lung carcinoma (A-549)	5.37 μg/mL	[8]	
Compound 7b	Lung carcinoma (A-549)	5.70 μg/mL	[8]	
Cisplatin (standard)	Lung carcinoma (A-549)	0.95 μg/mL	[8]	
Compound 7b	Hepatocellular carcinoma (HepG-2)	3.54 μg/mL	[8]	_



Cisplatin (standard)	Hepatocellular carcinoma (Hep- G2)	1.40 μg/mL	[8]	_
Bisnaphthalimide s with morpholine	Compound A6	Gastric cancer (MGC-803)	0.09	[9]
Carbonic Anhydrase Inhibitors	Compound 1h	Carbonic Anhydrase	8.12	[6]
Compound 1c	Carbonic Anhydrase	8.80	[6]	
Acetazolamide (standard)	Carbonic Anhydrase	7.51	[6]	_

Mechanism of Action of Morpholine Derivatives

Morpholine derivatives have been shown to exert their anticancer effects through various mechanisms of action, including:

- DNA Targeting and Topoisomerase Inhibition: Some morpholine-substituted compounds, such as bisnaphthalimides, have been found to act as DNA binding agents and inhibit Topoisomerase I, leading to S phase cell cycle arrest.[9][10]
- Enzyme Inhibition:
 - Carbonic Anhydrase Inhibition: Certain morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase, an enzyme involved in tumor cell survival in hypoxic environments.[6]
 - Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors,
 where it can form crucial interactions with the target protein.[5]
- Induction of Apoptosis: Treatment with anticancer morpholine derivatives has been shown to induce programmed cell death (apoptosis), confirmed by methods such as flow cytometry



and Hoechst staining.[9]

 Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Some morpholine-based compounds have been found to inhibit HIF-1α, a key protein in tumor adaptation to hypoxia.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of morpholine derivatives.

- 1. Cell Viability Assay (MTT Assay)
- Objective: To determine the cytotoxic effects of morpholine derivatives on cancer cell lines.
- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Protocol:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for 48-72 hours.
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the control and determine the IC50 value.
- 2. Cell Cycle Analysis by Flow Cytometry
- Objective: To investigate the effect of morpholine derivatives on cell cycle progression.



• Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

· Protocol:

- Treat cancer cells with the morpholine derivative at its IC50 concentration for 24-48 hours.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.
- 3. Apoptosis Assay by Annexin V/PI Staining
- Objective: To determine if the morpholine derivative induces apoptosis.
- Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the
 outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify late
 apoptotic and necrotic cells with compromised membranes.

· Protocol:

- Treat cells with the morpholine derivative for a specified time.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate for 15 minutes in the dark at room temperature.





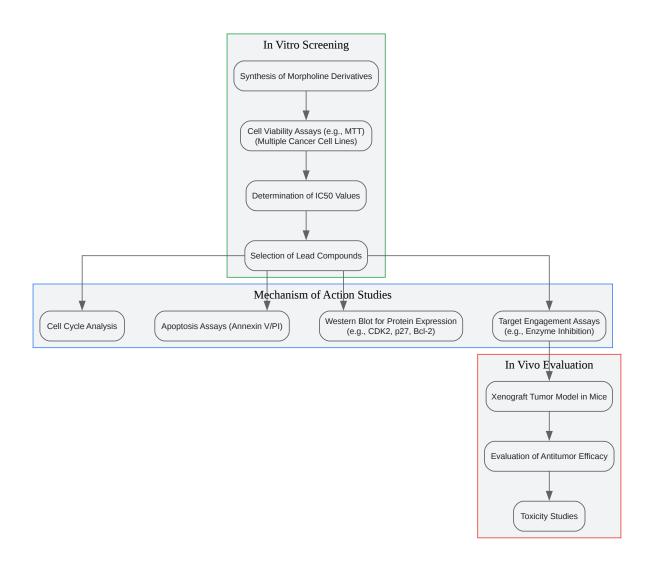


 Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Anticancer Drug Screening



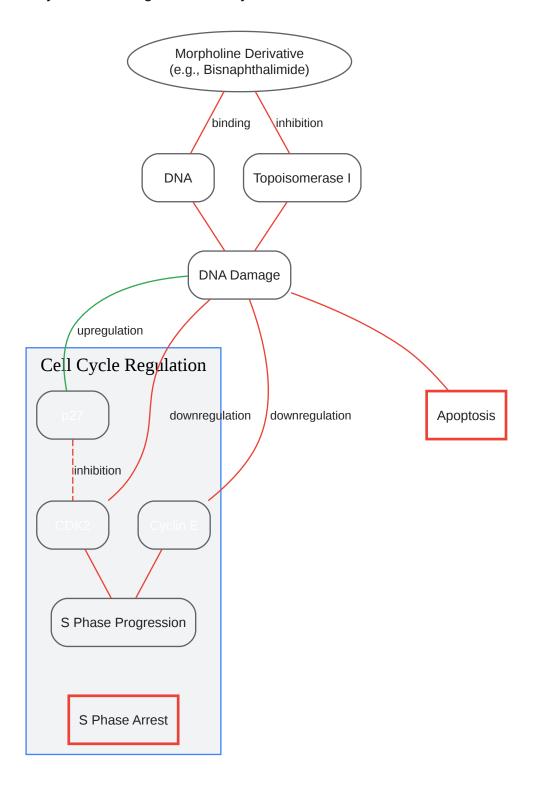


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A generalized workflow for the screening and evaluation of novel morpholine-based anticancer compounds.

Signaling Pathway: DNA Damage and Cell Cycle Arrest





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Mechanism of action for DNA-targeting morpholine derivatives leading to S phase cell cycle arrest and apoptosis.

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